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Compound of Interest

Compound Name: HIV-1 tat Protein (1-9)

Cat. No.: B12325923 Get Quote

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the development of

therapeutics for central nervous system (CNS) disorders. The HIV-1 Trans-Activator of

Transcription (Tat) protein, and specifically its short basic domain (residues 49-57, typically

YGRKKRRQRRR), is a well-studied cell-penetrating peptide (CPP) that can translocate across

biological membranes.[1][2] This property has been exploited to deliver a wide range of cargo

molecules—from small molecules and peptides to large proteins and nanoparticles—into cells

and across the BBB.[1][3][4] The Tat peptide is highly cationic due to its abundance of arginine

and lysine residues, a key feature for its initial interaction with negatively charged components

of the cell membrane.[3] While early studies suggested an energy-independent direct

penetration mechanism, it is now more broadly accepted that the cellular uptake of Tat and its

conjugates is an energy-dependent process primarily mediated by endocytosis.[1][3][5]

Mechanism of Translocation

The precise mechanism by which Tat peptides cross the BBB is still a subject of investigation

and may not be identical to its mechanism of entry into other cell types.[2][6] For cellular uptake

into brain capillary endothelial cells (the primary component of the BBB), multiple endocytic

pathways are likely involved simultaneously.[7] The process is initiated by electrostatic

interactions between the cationic Tat peptide and anionic heparan sulfate proteoglycans on the

endothelial cell surface.[1] Following this binding, the peptide and its cargo are internalized via

one or more endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis,
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and caveolae-dependent endocytosis.[7][8] The contribution of each pathway may vary

depending on the specific cargo conjugated to the Tat peptide.[7] Once inside the cell, the

cargo must escape the endosomal pathway to reach the cytoplasm and eventually be

transported across the basolateral membrane into the brain parenchyma. The ability of Tat-

conjugated cargo to cross the BBB is temperature-dependent, but at therapeutic

concentrations, it does not appear to involve receptor-mediated endocytosis or cause

significant disruption to the barrier itself.[6][9]
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Caption: Proposed mechanism of Tat-mediated transport across the BBB.

Quantitative Data Summary
The efficiency of Tat-mediated delivery to the brain is highly dependent on the nature of the

conjugated cargo, the stability of the conjugate, and the animal model used.[10][11][12] Below

is a summary of quantitative data from cited studies.
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Table 1: In Vivo Brain Accumulation of Tat-Conjugates in Mice

Peptide
Conjugate

Dose Time Point
Brain
Accumulation
(% ID/g)

Reference

TAMRA-Tat 3 nmol/g Not specified ~0.4% [13]

TAMRA-Tat-

NR2B9c
3 nmol/g Not specified ~0.3% [13]

| TAMRA-Tat-N-dimer | 3 nmol/g | Not specified | ~0.25% |[13] |

% ID/g = Percent of Injected Dose per gram of tissue.

Table 2: In Vitro Performance and Stability

Peptide
Conjugate

Parameter Value Model System Reference

T-Tat Half-life 51.7 ± 20.4 min Rat Plasma [10]

T-Tat-NR2B9c Half-life 17.8 ± 3.1 min Rat Plasma [10]

T-Tat-N-dimer Half-life 56.9 ± 7.6 min Rat Plasma [10]

Tf-TAT

Liposomes
% Transport 12.72%

In Vitro BBB Co-

culture
[14]

| TAT Liposomes | % Transport | 8.5% | In Vitro BBB Co-culture |[14] |

Experimental Protocols
Protocol 1: Covalent Conjugation of Cargo to Tat
Peptide
This protocol provides a general method for conjugating a fluorescent dye (e.g., TAMRA or

FITC) to the N-terminus of the Tat peptide, a common strategy for tracking and quantification.

[6][10][13]
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Materials:

Tat peptide (e.g., YGRKKRRQRRR) with a free N-terminus

N-Hydroxysuccinimide (NHS) ester of the fluorescent dye (e.g., TAMRA-NHS)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

N,N-Diisopropylethylamine (DIPEA)

Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Characterization instrument: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

Peptide Dissolution: Dissolve the Tat peptide in the reaction buffer to a final concentration of

1-5 mg/mL.

Dye Preparation: Dissolve the dye-NHS ester in a minimal amount of anhydrous DMF or

DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

Reaction Setup: Add the dye-NHS ester stock solution to the peptide solution in a 1.5 to 3-

fold molar excess. Add a small amount of DIPEA (e.g., 2-3 equivalents relative to the

peptide) to maintain a basic pH and facilitate the reaction.

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark, with

gentle stirring.

Purification: Purify the resulting conjugate using RP-HPLC with a C18 column. Use a

gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and mobile phase

B (e.g., 0.1% TFA in acetonitrile).[10]

Characterization: Collect the fractions corresponding to the conjugated peptide. Confirm the

identity and purity of the product by mass spectrometry.
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Lyophilization & Storage: Lyophilize the pure fractions to obtain a powder. Store the final

product at -20°C or -80°C.

Protocol 2: In Vitro Blood-Brain Barrier Permeability
Assay
This protocol describes a Transwell-based co-culture model to assess the ability of a Tat-

conjugate to cross an endothelial monolayer.[13][15]
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Caption: Workflow for an in vitro BBB permeability assay.

Materials:

Transwell inserts (e.g., 0.4 µm pore size) and companion plates
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Primary brain capillary endothelial cells (BCECs) or a cell line (e.g., bEnd.3)

Primary rat astrocytes

Appropriate cell culture media and supplements

Tat-conjugated cargo (fluorescently labeled)

Trans-epithelial electrical resistance (TEER) meter

Fluorescence plate reader or HPLC system for quantification

Procedure:

Astrocyte Seeding: Seed primary astrocytes on the bottom of the companion plates. Culture

for several days until they become confluent.

Insert Coating: Coat the apical side of the Transwell inserts with a mixture of collagen and

fibronectin to promote endothelial cell adhesion and tight junction formation.

Endothelial Cell Seeding: Seed the BCECs onto the coated inserts. Place the inserts into the

wells containing the cultured astrocytes to establish the co-culture model.

Monolayer Maturation: Culture the cells for 3-5 days. Monitor the integrity of the endothelial

monolayer by measuring the TEER. A high and stable TEER value indicates a tight barrier.

Permeability Assay: a. Gently wash the monolayer in the insert (apical side) and the bottom

well (basolateral side) with pre-warmed transport buffer (e.g., Hanks' Balanced Salt

Solution). b. Add the Tat-conjugate solution at a known concentration to the apical chamber.

c. At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral

chamber, immediately replacing the volume with fresh transport buffer.

Quantification: Quantify the concentration of the Tat-conjugate in the basolateral samples

using a suitable method (e.g., fluorescence spectroscopy for a fluorescently-labeled

conjugate).

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the

transport rate across the endothelial monolayer.
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Protocol 3: In Vivo Biodistribution Study in Mice
This protocol outlines a procedure to determine the tissue accumulation of a Tat-conjugate after

systemic administration in mice, with a focus on brain uptake.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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